REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[C:4]([N+:11]([O-])=O)[CH:3]=1.[NH4+].[Cl-]>CCO.O.[Fe]>[NH2:11][C:4]1[CH:3]=[C:2]([CH3:1])[CH:10]=[CH:9][C:5]=1[C:6]([NH2:8])=[O:7] |f:1.2|
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Name
|
|
Quantity
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1.6 g
|
Type
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reactant
|
Smiles
|
CC1=CC(=C(C(=O)N)C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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2.85 g
|
Type
|
reactant
|
Smiles
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[NH4+].[Cl-]
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Name
|
|
Quantity
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8 mL
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Type
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solvent
|
Smiles
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CCO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
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O
|
Name
|
|
Quantity
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2.97 g
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Type
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catalyst
|
Smiles
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[Fe]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The title compound was prepared
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Name
|
|
Type
|
product
|
Smiles
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NC1=C(C(=O)N)C=CC(=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |